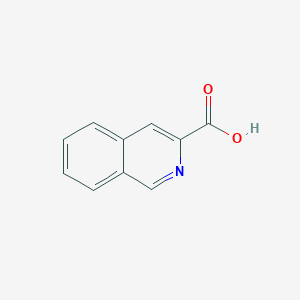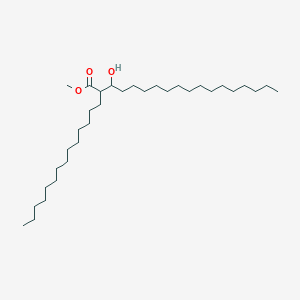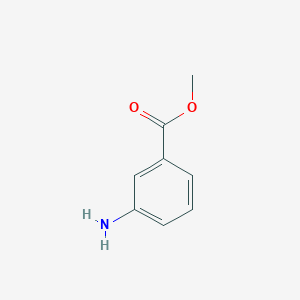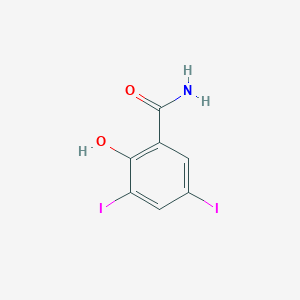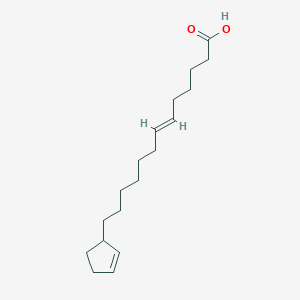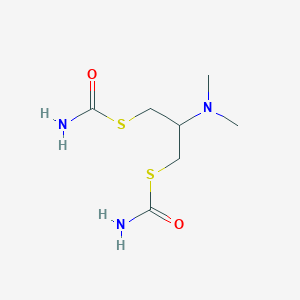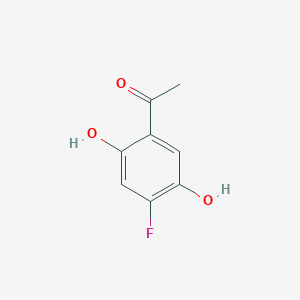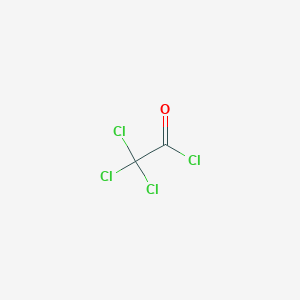![molecular formula C12H19BrN4 B107874 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decan-bromid CAS No. 81461-73-6](/img/structure/B107874.png)
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decan-bromid
Übersicht
Beschreibung
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide (PAP) is a synthetic compound that has been studied for its potential biomedical applications. It is a small molecule with a molecular weight of 572.4 g/mol and a melting point of 133-135°C. PAP has been studied for its ability to modulate the activity of a variety of proteins and enzymes, including those involved in the regulation of cellular processes such as apoptosis and inflammation. PAP has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Behandlung von Angststörungen
Buspironhydrochlorid, ein Derivat der in Frage stehenden Verbindung, wird weit verbreitet als wirksames Medikament gegen Angstzustände eingesetzt . Seine klinische Wirksamkeit ist vergleichbar mit Diazepam, aber es fehlen die häufigen Nebenwirkungen, die mit Benzodiazepinen verbunden sind, wie Sedierung und Sucht .
Synthese von pharmazeutischen Zwischenprodukten
Das Schlüsselzwischenprodukt, 1-(2-Pyrimidinyl)piperazin, das aus dieser Verbindung synthetisiert wird, ist entscheidend für die Herstellung verschiedener pharmazeutischer Zwischenprodukte. Dieser Prozess profitiert von milden Reaktionsbedingungen und einer hohen Gesamtausbeute, was ihn für industrielle Anwendungen wertvoll macht .
Antimikrobielle und antimykotische Anwendungen
Pyrimidinderivate, einschließlich der Kernstruktur dieser Verbindung, wurden als antimikrobiell und antimykotisch wirksam beschrieben. Diese Eigenschaften machen sie zu Kandidaten für die Entwicklung neuer Behandlungen gegen mikrobielle und pilzliche Infektionen .
Krebsforschung
Das Pyrimidingerüst ist ein zentraler Baustein für eine Vielzahl pharmakologischer Anwendungen, darunter Krebsmedikamente. Auf Pyrimidin basierende Medikamente wie Imatinib, Dasatinib und Nilotinib sind etablierte Behandlungen für Leukämie, was das Potenzial dieser Verbindung in der Krebsforschung unterstreicht .
Enantioselektive Synthese
Die Verbindung wurde in der enantioselektiven mikrobiellen Reduktion verwendet, um chirale Derivate wie ®-6-Hydroxybuspiron oder (S)-6-Hydroxybuspiron zu erzeugen. Diese Anwendung ist bedeutsam für die Herstellung enantiomerenreiner Chemikalien für den pharmazeutischen Einsatz .
Biotechnologische Anwendungen
Alkoholdehydrogenasen (ADHs) katalysieren die Umwandlung zwischen Alkoholen und Aldehyden oder Ketonen. Die in Frage stehende Verbindung kann in der asymmetrischen Synthese von chiralen Alkoholen verwendet werden, wobei die hohe Stereoselektivität von ADHs unter milden Bedingungen genutzt wird .
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to buspirone hydrochloride , which is known to target the 5-HT1A receptor subtype . This receptor is involved in psychiatric disorders such as anxiety and depression .
Mode of Action
Given its structural similarity to buspirone hydrochloride , it may interact with its targets in a similar manner. Buspirone hydrochloride is an antianxiety compound that works by binding to the 5-HT1A receptors , thereby modulating serotonergic activity.
Biochemical Pathways
Based on its potential interaction with the 5-ht1a receptor , it could influence the serotonin system, which plays a crucial role in mood regulation and anxiety.
Result of Action
If it acts similarly to buspirone hydrochloride , it may help alleviate symptoms of anxiety by modulating serotonergic activity .
Eigenschaften
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIPPQBBPVTVTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81461-73-6 | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81461-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

